3-Acetylpyridine hypoxanthine dinucleotide
Overview
Description
3-Acetylpyridine hypoxanthine dinucleotide is a chemical compound that serves as an analogue of nicotinamide adenine dinucleotide (NAD). This compound is often used in mechanistic studies of NAD-dependent enzymes and enzymes that act upon NAD itself . Its empirical formula is C22H27N5O15P2, and it has a molecular weight of 663.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylpyridine hypoxanthine dinucleotide typically involves the coupling of 3-acetylpyridine with hypoxanthine dinucleotide. The reaction conditions often require the use of specific catalysts and solvents to facilitate the coupling reaction. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization, filtration, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylpyridine hypoxanthine dinucleotide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
3-Acetylpyridine hypoxanthine dinucleotide has a wide range of applications in scientific research, including:
Chemistry: Used in studies of NAD-dependent enzymes and their mechanisms.
Biology: Investigated for its role in cellular metabolism and enzyme activity.
Medicine: Explored for potential therapeutic applications in diseases related to NAD metabolism.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-acetylpyridine hypoxanthine dinucleotide involves its interaction with NAD-dependent enzymes. It acts as a substrate or inhibitor, modulating the activity of these enzymes. The molecular targets include various dehydrogenases and oxidoreductases, which play crucial roles in cellular metabolism. The pathways involved often include redox reactions and energy transfer processes .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD): The parent compound, widely involved in redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADP): Similar to NAD but with an additional phosphate group, involved in anabolic reactions.
Nicotinamide mononucleotide (NMN): A precursor to NAD, involved in NAD biosynthesis.
Uniqueness: 3-Acetylpyridine hypoxanthine dinucleotide is unique due to its structural modifications, which allow it to be used as an analogue in mechanistic studies. This uniqueness makes it valuable for probing the functions of NAD-dependent enzymes and understanding their roles in various biological processes .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O15P2/c1-10(28)11-3-2-4-26(5-11)21-17(31)15(29)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(30)18(32)22(41-13)27-9-25-14-19(27)23-8-24-20(14)33/h2-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1H3,(H2-,23,24,33,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRVBGRUHGJOH-RBEMOOQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O15P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4002-09-9 | |
Record name | 3-Acetylpyridine hypoxanthine dinucleotide free acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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